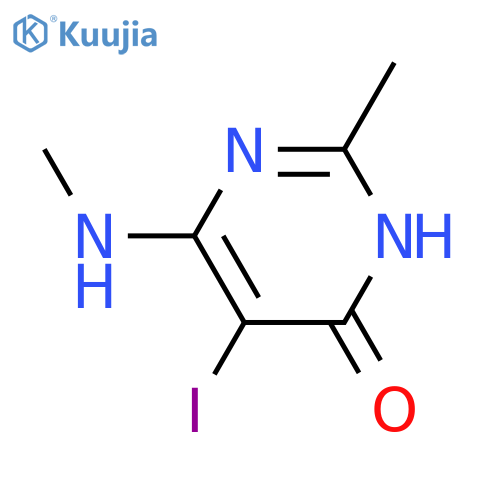

Cas no 1135283-16-7 (5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)

1135283-16-7 structure

商品名:5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol

CAS番号:1135283-16-7

MF:C6H8IN3O

メガワット:265.051692962646

MDL:MFCD12025850

CID:4572443

5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol

- 4(3H)-Pyrimidinone, 5-iodo-2-methyl-6-(methylamino)-

- 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one

- 5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol

-

- MDL: MFCD12025850

- インチ: 1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)

- InChIKey: ZNZVGGHTNYVXPV-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(NC)=C(I)C(=O)N1

計算された属性

- せいみつぶんしりょう: 264.971

- どういたいしつりょう: 264.971

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.5A^2

じっけんとくせい

- 密度みつど: 2.0±0.1 g/cm3

- ふってん: 301.8±42.0 °C at 760 mmHg

- フラッシュポイント: 136.3±27.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AD-5002-5G |

5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |

1135283-16-7 | >95% | 5g |

£2600.00 | 2025-02-08 | |

| A2B Chem LLC | AI85270-10mg |

5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |

1135283-16-7 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AI85270-1mg |

5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |

1135283-16-7 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| Key Organics Ltd | AD-5002-1G |

5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |

1135283-16-7 | >95% | 1g |

£650.00 | 2025-02-08 | |

| Key Organics Ltd | AD-5002-10G |

5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |

1135283-16-7 | >95% | 10g |

£4875.00 | 2025-02-08 | |

| abcr | AB269081-1 g |

5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, 95%; . |

1135283-16-7 | 95% | 1g |

€1115.20 | 2023-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD200933-1g |

5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |

1135283-16-7 | 95+% | 1g |

¥5257.0 | 2023-04-05 | |

| Key Organics Ltd | AD-5002-0.5G |

5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |

1135283-16-7 | >95% | 0.5g |

£325.00 | 2025-02-08 | |

| Key Organics Ltd | AD-5002-10MG |

5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |

1135283-16-7 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| abcr | AB269081-1g |

5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, 95%; . |

1135283-16-7 | 95% | 1g |

€1115.20 | 2025-02-17 |

5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

1135283-16-7 (5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1135283-16-7)5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol

清らかである:99%/99%

はかる:500mg/1g

価格 ($):343.0/661.0